4-((Methylamino)methyl)thiazol-2-amine
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Overview
Description
4-((Methylamino)methyl)thiazol-2-amine is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their aromaticity and the presence of both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methylamino)methyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-aminothiazole, formaldehyde, and methylamine.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.
Procedure: 2-aminothiazole is dissolved in water, followed by the addition of formaldehyde and methylamine. The mixture is stirred and heated to the desired temperature until the reaction is complete.
Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-((Methylamino)methyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions. Common reagents include halogens and nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
4-((Methylamino)methyl)thiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Materials Science: It is used in the development of advanced materials, including polymers and dyes.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((Methylamino)methyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methylthiazol-2-amine: Similar structure but lacks the methylamino group.
2-Aminothiazole: The parent compound without the methylamino and methyl groups.
Thiamine (Vitamin B1): Contains a thiazole ring but has a different substitution pattern.
Uniqueness
4-((Methylamino)methyl)thiazol-2-amine is unique due to the presence of the methylamino group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thiazole derivatives and contributes to its specific properties and applications.
Properties
IUPAC Name |
4-(methylaminomethyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-7-2-4-3-9-5(6)8-4/h3,7H,2H2,1H3,(H2,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNIKLGKGSDTJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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